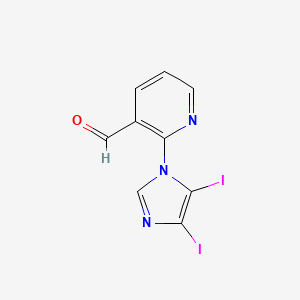
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of iodine atoms at the 4 and 5 positions of the imidazole ring makes this compound particularly interesting for various chemical applications. The aldehyde group at the 3 position of the pyridine ring adds to its reactivity, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the iodination of an imidazole derivative followed by the formation of the pyridine ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the imidazole ring. The subsequent formation of the pyridine ring can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can help in scaling up the production while maintaining consistent quality. The choice of solvents, catalysts, and reaction conditions is crucial to optimize the process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atoms.
Major Products
Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain targets, making it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dichloro-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with chlorine atoms instead of iodine.
2-(4,5-Dibromo-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with bromine atoms instead of iodine.
2-(4,5-Difluoro-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde makes it unique due to the larger atomic size and higher reactivity of iodine compared to other halogens. This can lead to different reactivity patterns and potentially enhanced biological activity.
Eigenschaften
Molekularformel |
C9H5I2N3O |
|---|---|
Molekulargewicht |
424.96 g/mol |
IUPAC-Name |
2-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5I2N3O/c10-7-8(11)14(5-13-7)9-6(4-15)2-1-3-12-9/h1-5H |
InChI-Schlüssel |
UNYJKLAGWBJNAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N2C=NC(=C2I)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
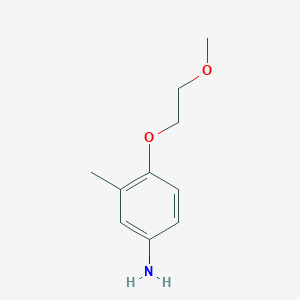
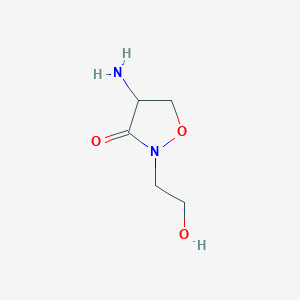
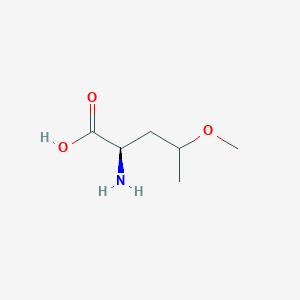
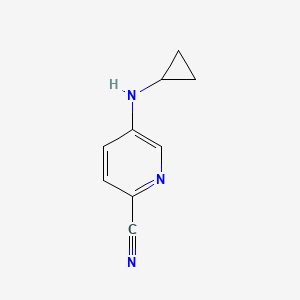
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
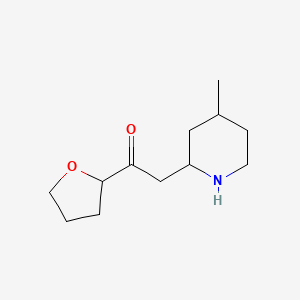

amine](/img/structure/B13309412.png)
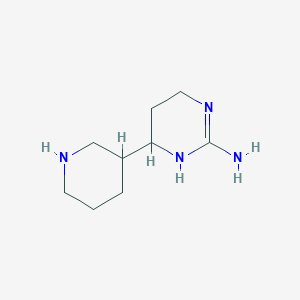
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
